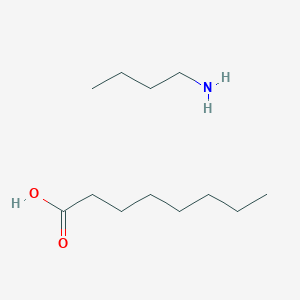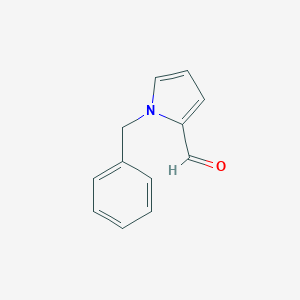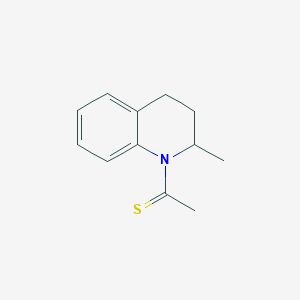
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine, also known as TTAQ, is a chemical compound that has been of particular interest to the scientific community due to its potential applications in various fields. TTAQ is a heterocyclic compound that belongs to the quinoline family. It has a unique chemical structure that makes it an essential molecule in the development of new drugs, materials, and catalysts.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the aggregation of amyloid-beta, a protein that is responsible for the formation of plaques in the brain.
生化和生理效应
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and migration. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to reduce the levels of amyloid-beta and improve cognitive function. In addition, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its unique chemical structure, which makes it an essential molecule in the development of new drugs, materials, and catalysts. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is also relatively easy to synthesize, and high yields and purity can be achieved. However, one of the limitations of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the toxicity of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and its potential side effects.
未来方向
There are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be further studied for its potential use in treating other types of cancer and neurodegenerative diseases. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new organic semiconductors with improved properties. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new catalysts for various reactions. Further research is needed to fully understand the potential applications of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and to optimize its synthesis and properties.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is a unique chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method has been optimized to produce high yields and purity, making it an attractive molecule for further research. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects, and its mechanism of action is not fully understood. While 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has advantages and limitations for lab experiments, there are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research, which could lead to the development of new drugs, materials, and catalysts.
合成方法
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine can be synthesized through a multistep process that involves the reaction of 2-aminobenzaldehyde with thioglycolic acid to form 2-(thioacetyl)benzaldehyde. This intermediate is then reacted with 2-methylquinoline in the presence of a base to yield 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine. The synthesis of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been optimized to produce high yields and purity, making it an attractive molecule for further research.
科学研究应用
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used to develop new organic semiconductors that have potential applications in electronic devices. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used as a ligand in the development of new catalysts for various reactions.
属性
CAS 编号 |
16078-43-6 |
|---|---|
产品名称 |
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine |
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC 名称 |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanethione |
InChI |
InChI=1S/C12H15NS/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
XVUPAUCDTQFRLB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
规范 SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
同义词 |
Quinaldine, 1,2,3,4-tetrahydro-1-(thioacetyl)- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



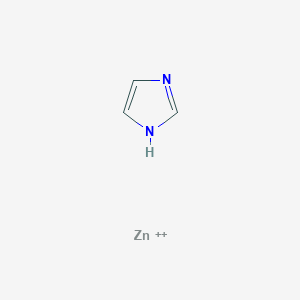
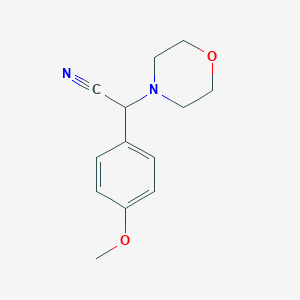
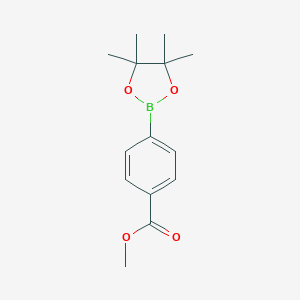
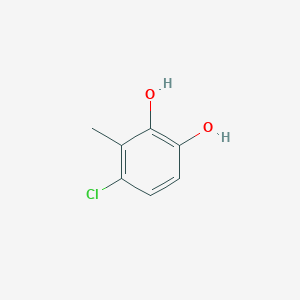
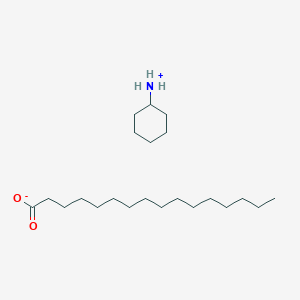
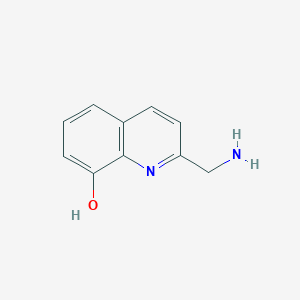
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
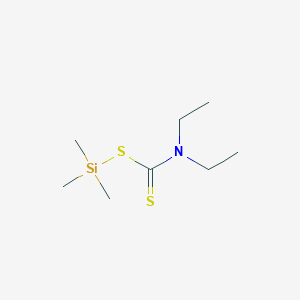
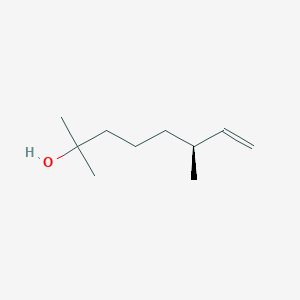
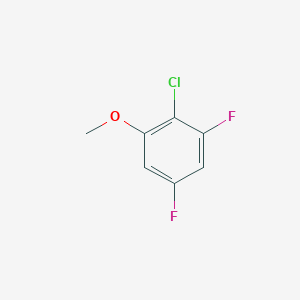
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
